endo-BCN-PEG12-NHS ester

Overview

Description

endo-BCN-PEG12-NHS ester is a water-soluble polyethylene glycol (PEG) linker containing an N-hydroxysuccinimide (NHS) ester group and a bicyclo[6.1.0]non-4-yne (BCN) group. This compound is primarily used for labeling primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The BCN group enables copper-free click chemistry with azide-attached molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of endo-BCN-PEG12-NHS ester typically involves the conjugation of a BCN group to a PEG chain, followed by the introduction of an NHS ester group. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF). The reaction is carried out under mild conditions to preserve the functional groups .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is usually purified through techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

SPAAC Reaction with Azides

The BCN group undergoes copper-free SPAAC with azides to form stable triazole linkages. This reaction proceeds via a strain-release mechanism, eliminating the need for cytotoxic copper catalysts .

Key parameters:

- Reaction rate: Second-order rate constants range between 0.1–1.0 M⁻¹s⁻¹ (pH 7.4, 25°C)

- Solvent compatibility: Aqueous buffers (PBS, HEPES) or organic solvents (DMSO, DMF)

- Stoichiometry: 1:1 molar ratio (BCN:azide)

Reaction scheme:

textBCN-PEG12-NHS + R-N₃ → Triazole-PEG12-NHS + N₂↑

NHS Ester Reaction with Amines

The NHS ester reacts with primary amines (ε-amino groups of lysine or N-termini) to form stable amide bonds .

Critical conditions:

| Parameter | Optimal Range |

|---|---|

| pH | 7.2–8.5 |

| Temperature | 4–25°C |

| Reaction time | 30 min–4 h |

| Competing hydrolysis | Half-life: 4–5 h (pH 7.0, 0°C) |

Mechanism:

textNHS ester + R-NH₂ → Amide bond + N-hydroxysuccinimide

Comparative Reaction Kinetics

Environmental Conditions

- pH: NHS ester hydrolysis accelerates above pH 8.5, reducing conjugation efficiency .

- Temperature: SPAAC proceeds efficiently at 25°C, while NHS-amine reactions are often performed at 4°C to minimize hydrolysis .

- Solvent: PEG12 spacer enables solubility in both aqueous (≥10 mg/mL) and organic phases (DMSO/DMF) .

Structural Considerations

- PEG length: The 12-unit PEG spacer reduces steric hindrance, improving accessibility for azide/amine partners .

- BCN stereochemistry: endo-BCN shows 3–5× faster kinetics than exo-BCN derivatives .

Antibody-Drug Conjugates (ADCs)

- Drug loading: 2–4 drugs/antibody achieved via sequential SPAAC and NHS reactions .

- Stability: Conjugates remain stable in serum for >72 h (37°C) .

Limitations and Mitigation Strategies

| Challenge | Solution |

|---|---|

| NHS ester hydrolysis | Use fresh reagents; avoid alkaline buffers |

| BCN oxidation | Store under inert gas (-20°C) |

| PEG precipitation | Maintain >10% DMSO in aqueous solutions |

Scientific Research Applications

Bioconjugation

endo-BCN-PEG12-NHS ester is widely used in bioconjugation processes to attach biomolecules such as proteins, peptides, and oligonucleotides. The NHS group reacts with amine-containing molecules to form stable amide bonds. This property is particularly useful for:

- Antibody-Drug Conjugates (ADCs) : The compound can be employed to link cytotoxic drugs to antibodies, enhancing targeted delivery to cancer cells while minimizing systemic toxicity . The PEG spacer improves solubility and circulation time in vivo.

Fluorescent Labeling

In research involving imaging techniques, the this compound can be used to label biomolecules with fluorescent tags. This application is crucial for:

- Live Cell Imaging : By conjugating fluorophores to proteins or nucleic acids using this linker, researchers can visualize cellular processes in real-time .

Diagnostics

The compound's ability to form stable conjugates makes it suitable for developing diagnostic assays. For example:

- Enzyme-linked Immunosorbent Assays (ELISA) : this compound can be used to label antibodies or antigens, improving signal detection and specificity in immunoassays.

Drug Delivery Systems

The hydrophilic nature of the PEG spacer enhances the solubility of drug formulations. Applications include:

- Nanoparticle Formulations : Incorporating this compound into nanoparticle systems allows for targeted drug delivery and controlled release profiles .

Case Study 1: Antibody-Drug Conjugates

A study demonstrated the synthesis of homogeneous ADCs using this compound. The research indicated that varying the length of PEG linkers significantly affected the cytotoxic activity of the conjugates. The findings highlighted how the linker length could influence steric hindrance and drug release rates from the ADC .

Case Study 2: Live Cell Imaging

In another investigation, researchers utilized this compound to label specific proteins within live cells. The study showcased how the compound facilitated real-time monitoring of protein interactions and cellular dynamics, proving essential for advancing our understanding of cellular mechanisms .

Mechanism of Action

endo-BCN-PEG12-NHS ester exerts its effects through the formation of stable covalent bonds with primary amines. The NHS ester group reacts with amines to form amide bonds, while the BCN group undergoes SPAAC reactions with azides to form triazole linkages. These reactions are highly specific and efficient, enabling the precise modification of biomolecules and materials .

Comparison with Similar Compounds

Similar Compounds:

- endo-BCN-PEG8-NHS ester

- endo-BCN-PEG4-NHS ester

- endo-BCN-PEG2-NHS ester

Uniqueness: Compared to similar compounds, endo-BCN-PEG12-NHS ester offers a longer PEG spacer, which enhances its solubility and flexibility. This makes it particularly suitable for applications requiring high aqueous solubility and minimal steric hindrance .

Biological Activity

endo-BCN-PEG12-NHS ester is a specialized chemical compound that serves as a versatile tool in biological research and medicinal chemistry. It is characterized by its unique structure, which includes a polyethylene glycol (PEG) linker, an N-hydroxysuccinimide (NHS) ester group, and a bicyclo[6.1.0]non-4-yne (BCN) moiety. This compound is primarily used for the conjugation of proteins, peptides, and oligonucleotides, facilitating the study of various biological processes through effective labeling and tracking.

Target Interaction

The this compound targets primary amines (-NH2) present on proteins and amine-modified oligonucleotides. The NHS ester group reacts with these amines to form stable amide bonds, while the BCN group allows for copper-free click chemistry with azide-tagged molecules. This dual functionality enhances its applicability in bioconjugation techniques.

Biochemical Pathways

This compound plays a critical role in biochemical pathways involving protein labeling and detection. By enabling the conjugation of various biomolecules, it aids in elucidating the roles of these molecules in cellular functions and signaling pathways. The incorporation of this compound into PROTACs (proteolysis-targeting chimeras) has been particularly noteworthy, as it facilitates targeted degradation of specific proteins by recruiting E3 ubiquitin ligases.

Pharmacokinetics

This compound exhibits good solubility in aqueous environments due to its PEG component, which enhances its stability and reduces non-specific interactions. The pharmacokinetic properties are influenced by factors such as pH and temperature, which can affect the compound's stability and activity over time.

Applications in Research

- Bioconjugation : The primary application of this compound is in bioconjugation strategies for labeling biomolecules. Its ability to form stable conjugates makes it invaluable for studying protein interactions and dynamics.

- Targeted Drug Delivery : In medicinal chemistry, this compound is utilized to develop targeted drug delivery systems. By conjugating therapeutic agents to specific proteins or cells, it enhances the specificity and efficacy of treatments.

- Antibody-Drug Conjugates (ADCs) : Research has shown that this compound can be employed in the synthesis of homogeneous ADCs, improving their therapeutic index by ensuring precise delivery of cytotoxic agents to cancer cells .

Study 1: PROTAC Development

In a study focused on developing PROTACs using this compound, researchers demonstrated its effectiveness in constructing bifunctional molecules that target specific proteins for degradation. The study highlighted how the incorporation of this linker facilitated the recruitment of E3 ligases, leading to significant reductions in target protein levels within cellular systems .

Study 2: Antibody Conjugation

Another investigation compared the efficacy of different linkers in ADC formulations, revealing that those utilizing this compound exhibited improved stability and cytotoxicity profiles compared to traditional linkers like DBCO . This study underscored the advantages of using endo-BCN for creating more effective therapeutic agents.

Comparison with Similar Compounds

| Compound | PEG Length | NHS Ester | BCN Group | Unique Features |

|---|---|---|---|---|

| endo-BCN-PEG2-NHS ester | 2 | Yes | Yes | Shorter linker; less flexibility |

| endo-BCN-PEG4-NHS ester | 4 | Yes | Yes | Moderate length; balanced properties |

| This compound | 12 | Yes | Yes | Longer PEG spacer; enhanced solubility and flexibility |

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70N2O18/c45-39-7-8-40(46)44(39)62-41(47)9-11-49-13-15-51-17-19-53-21-23-55-25-27-57-29-31-59-33-34-60-32-30-58-28-26-56-24-22-54-20-18-52-16-14-50-12-10-43-42(48)61-35-38-36-5-3-1-2-4-6-37(36)38/h36-38H,3-35H2,(H,43,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBETWWKNNXABHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

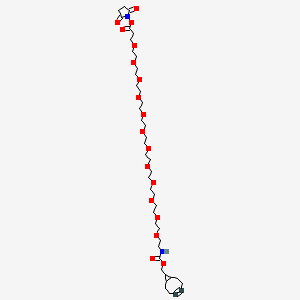

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H70N2O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

891.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.